molecular formula C21H24ClFN2O3S B2601027 N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide CAS No. 451511-79-8

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide

Cat. No.: B2601027
CAS No.: 451511-79-8
M. Wt: 438.94
InChI Key: GWXWZLBRLMEMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide is a sulfamoylbenzamide derivative characterized by a benzamide core substituted with a 2-fluoro group, a 3-chloro-2-methylphenyl amide moiety, and a 2-methylcyclohexylsulfamoyl group at the 5-position. The compound’s design integrates halogenated and bulky alicyclic substituents, which are common strategies to enhance metabolic stability and target binding in medicinal chemistry .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O3S/c1-13-6-3-4-8-19(13)25-29(27,28)15-10-11-18(23)16(12-15)21(26)24-20-9-5-7-17(22)14(20)2/h5,7,9-13,19,25H,3-4,6,8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXWZLBRLMEMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Benzamide Core: : The initial step involves the acylation of 3-chloro-2-methylaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

  • Introduction of the Sulfamoyl Group: : The intermediate product is then reacted with 2-methylcyclohexylamine and sulfamoyl chloride under controlled conditions. This step often requires the use of a catalyst such as pyridine to facilitate the formation of the sulfamoyl linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability. The use of high-throughput screening methods can also aid in optimizing reaction conditions and identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

  • Oxidation: : This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which can reduce the sulfamoyl group to an amine.

  • Substitution: : The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The molecular formula of N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide is C16H20ClFNO2S. The compound features a sulfonamide group, which is known for its biological activity, especially in antibacterial and antitumor applications.

Physical Properties

The compound exhibits specific physical properties that are essential for its application in pharmaceuticals. These include:

  • Molecular Weight : 335.85 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and methanol, which facilitates its use in biological assays.

Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Antitumor Properties

Studies have suggested that benzamides can act as inhibitors of certain cancer cell lines. The presence of the chloro and fluoro substituents may enhance the compound's ability to interact with biological targets involved in tumor progression.

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor for specific enzymes implicated in disease pathways. Research into its mechanism of action is ongoing, focusing on its interaction with target proteins.

Case Study 1: Antibacterial Efficacy

In a study published by Bhat et al., the antibacterial activity of various sulfonamide derivatives was assessed. This compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Antitumor Activity

A recent investigation into the antitumor effects of benzamide derivatives showed that this compound exhibited cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The study highlighted the need for further optimization to enhance selectivity and reduce toxicity .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the benzamide core can interact with receptor sites, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name / ID (Evidence) Core Structure Substituents (Position) Melting Point (°C) Optical Activity ([α]D) Key Spectroscopic Data (NMR, HRMS)
Target Compound Benzamide 2-F; 5-(2-methylcyclohexylsulfamoyl); 3-Cl-2-MePh Not reported Not reported Not reported
(S)-5h () Benzamide 2-F; 5-(2-oxotetrahydrofuran-3-ylsulfamoyl) 205–207 +11.7° ¹H/¹³C NMR, EI-MS
4h () Benzamide 2-F; 5-(cyclopropylsulfamoyl); 3,4-diFPh Not reported Not reported ¹⁹F NMR: δ -112.2
5i () Benzamide + Triazine 4-benzylthio; 5-(3-fluorophenyl-triazinyl) 266–268 Not reported IR, ¹H/¹³C NMR

Key Observations:

  • Triazine-containing analogs () exhibit higher melting points (255–279°C), likely due to increased aromatic stacking .
  • Stereochemical Influence : Chiral sulfamoyl groups (e.g., in ’s 5h) exhibit moderate optical activity ([α]D = +9.3° to +11.7°), suggesting the target compound’s 2-methylcyclohexyl group may also contribute to stereoselective interactions .

Metabolic Stability and ADMET Profiles

  • Metabolic Stability : highlights that N-(2-methylcyclohexyl)-pentafluorobenzamide analogs undergo hepatic metabolism in rat hepatocytes, with the 2-methylcyclohexyl group likely contributing to slower oxidative degradation compared to smaller substituents (e.g., cyclopropyl in ) .
  • Cytotoxicity : Sulfamoylbenzamides in showed low cytotoxicity (IC50 > 10 μM in fibroblast cells), suggesting the target compound’s bulky substituents may similarly reduce off-target effects .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₅H₁₈ClF N₂O₂S
  • Molecular Weight : 332.83 g/mol

The structural components include:

  • A chloro-substituted aromatic ring
  • A fluoro-substituted benzamide moiety
  • A sulfamoyl group attached to a cyclohexyl derivative

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar benzamide derivatives. For instance, compounds with sulfamoyl groups have shown significant antibacterial and antifungal activities. The presence of the chloro and fluoro substituents may enhance the lipophilicity and membrane permeability, thereby improving the compound's efficacy against microbial strains.

Compound Activity MIC (µg/mL)
Benzamide AAntibacterial0.12
Benzamide BAntifungal0.49

Table 1: Comparative antimicrobial activity of related benzamide compounds.

Anti-inflammatory Activity

In vitro studies have indicated that compounds similar to this compound exhibit anti-inflammatory effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). The mechanism involves modulation of nitric oxide production in macrophages.

Case Study : A study on related compounds demonstrated that certain derivatives significantly reduced LPS-induced NO production, comparable to established anti-inflammatory drugs.

Neuroleptic Activity

Benzamide derivatives have been investigated for their neuroleptic properties. In animal models, compounds structurally similar to this compound showed promising results in reducing apomorphine-induced stereotyped behavior in rats, suggesting potential applications in treating psychotic disorders.

Compound Potency (vs. Haloperidol) Side Effects
Compound X15 times more activeLow
Compound Y13 times more activeModerate

Table 2: Potency comparison of neuroleptic activity among benzamide derivatives.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of benzamide derivatives indicates that modifications at specific positions on the aromatic rings can significantly affect biological activity. The combination of halogen substitutions (like chloro and fluoro) with sulfamoyl groups has been noted to enhance both antimicrobial and anti-inflammatory activities.

Q & A

Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling sulfamoylbenzamide intermediates with substituted phenyl groups. Key steps include:

  • Sulfamoylation: React 2-fluoro-5-sulfamoylbenzoyl chloride with 2-methylcyclohexylamine under anhydrous conditions (e.g., DCM, 0°C to room temperature) .
  • Amide Coupling: Use carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the sulfamoyl intermediate with 3-chloro-2-methylaniline.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

Optimization Tips:

  • Yield Improvement: Adjust stoichiometry (1.2–1.5 equivalents of amine) and monitor reaction progress via TLC.
  • Side Reactions: Mitigate hydrolysis of the sulfamoyl group by maintaining anhydrous conditions .

Q. Table 1: Representative Yields for Analogous Sulfamoylbenzamides

Substituent on BenzamideReaction Time (h)Yield (%)Reference
Cyclopropyl1277
1-Phenylethyl1875
2-Methylcyclohexyl*24~65†[Hypoth.]

†Hypothetical yield based on analogous protocols.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–8.2 ppm) and sulfamoyl NH (δ ~7.5 ppm, broad). Fluorine atoms induce splitting patterns in adjacent protons .
  • ¹⁹F NMR: Detect fluorine environments (δ -110 to -120 ppm for ortho-fluorine) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <5 ppm mass accuracy. Use ESI+ mode in methanol/water .
  • IR Spectroscopy: Validate sulfonamide (S=O stretch at ~1340–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .

Data Interpretation Example:
In analogous compounds, the 2-fluoro substituent causes deshielding of adjacent protons, producing distinct doublets in ¹H NMR (e.g., J = 8–10 Hz) .

Q. How should researchers design initial biological activity screenings for this compound?

Methodological Answer:

  • Target Selection: Prioritize enzymes relevant to sulfamoylbenzamides, such as bacterial acetyltransferase (AcpS-PPTase) or viral capsid proteins, based on structural analogs .
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorescence polarization or microplate-based kinetics (IC₅₀ determination).
    • Antiviral Activity: Screen against HBV capsid assembly via size-exclusion chromatography (SEC) or dynamic light scattering (DLS) .
  • Controls: Include positive controls (e.g., Bay 41-4109 for HBV) and validate results with dose-response curves .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?

Methodological Answer:

  • Crystallization: Use vapor diffusion (e.g., 1:1 DMSO/water) to grow single crystals.
  • Data Collection: Collect high-resolution (<1.0 Å) datasets at synchrotron facilities.
  • Refinement: Employ SHELXL for small-molecule refinement. Key parameters:
    • Thermal Motion: Apply anisotropic displacement parameters.
    • Hydrogen Placement: Use HFIX or DFIX commands for constrained refinement .

Case Study:
For N-cyclohexyl-2-fluorobenzamide, SHELX refinement resolved torsional angles of the cyclohexyl group, confirming chair conformation .

Q. What strategies are effective for structure-activity relationship (SAR) studies on sulfamoylbenzamide derivatives?

Methodological Answer:

  • Core Modifications: Systematically vary:
    • Sulfamoyl Substituents: Test linear vs. cyclic alkyl groups (e.g., 2-methylcyclohexyl vs. n-propyl).
    • Aromatic Fluorination: Compare ortho- vs. para-fluoro analogs.
  • Biological Testing: Correlate substituent effects with activity metrics (e.g., IC₅₀, Ki).
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding interactions with target enzymes .

Example:
Replacing cyclopropyl with 2-methylcyclohexyl in HBV capsid effectors improved potency by 3-fold, likely due to enhanced hydrophobic interactions .

Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Validation Steps:
    • Reassess Force Fields: Use OPLS4 instead of MMFF94 for ligand parameterization.
    • Solvent Effects: Include explicit water molecules in MD simulations.
    • Experimental Replicates: Confirm bioactivity with orthogonal assays (e.g., SPR alongside enzyme kinetics) .
  • Case Study:
    For a related benzamide, DFT calculations overestimated binding affinity due to unmodeled π-stacking interactions, resolved via QM/MM hybrid methods .

Q. What protocols are recommended for in vivo pharmacokinetic studies of this compound?

Methodological Answer:

  • Animal Models: Use Sprague-Dawley rats (n=6/group) for bioavailability studies.
  • Dosing: Administer 10 mg/kg orally; collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h.
  • Analytical Method: Quantify via LC-MS/MS (LOQ: 1 ng/mL). Use deuterated internal standards .
  • Key Metrics: Calculate AUC, Cmax, and t₁/₂. Compare with intravenous data to determine bioavailability.

Data Contradiction Analysis Example:
If computational models predict high metabolic stability but in vivo data show rapid clearance:

  • Hypothesis: Unaccounted cytochrome P450 interactions.
  • Testing: Perform microsomal stability assays (human/rat liver microsomes + NADPH) to identify oxidation hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.